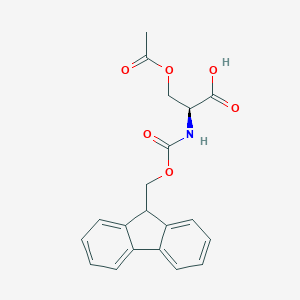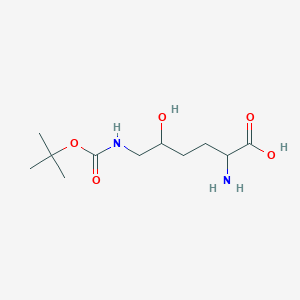
Fmoc-Ser(Ac)-OH
説明
Fmoc-Ser(Ac)-OH, also known as Fmoc-O-acetyl-L-serine, is a derivative of serine . It is used in the preparation of a wide range of virus membrane fusion inhibitors . It is a basic monosaccharide fragment of branched N-linked oligosaccharides found on glycoproteins .
Synthesis Analysis
Fmoc-Ser(Ac)-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA, making it completely compatible with standard protocols in Fmoc solid phase peptide synthesis . Removal of the acetyl-protecting groups is best carried out by treatment of the peptidyl resin with methanolic ammonia prior to cleavage .Molecular Structure Analysis
The molecular formula of Fmoc-Ser(Ac)-OH is C20H19NO6 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Chemical Reactions Analysis
The chemical reactions involving Fmoc-Ser(Ac)-OH are part of the Fmoc solid-phase peptide synthesis . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA .Physical And Chemical Properties Analysis
Fmoc-Ser(Ac)-OH has a molecular weight of 369.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 369.12123733 g/mol . Its topological polar surface area is 102 Ų .科学的研究の応用
Peptide Synthesis
“Fmoc-Ser(Ac)-OH” can be used in Fmoc/tBu solid-phase peptide synthesis , a preferred method for synthesizing peptides in research and industrial settings due to its efficiency and high yields .
Hydrogel Formation
The compound may participate in hydrogel formation due to the self-assembly features of Fmoc-modified amino acids, which are important in biomedical applications like drug delivery systems .
Bio-inspired Materials
The inherent hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, leading to the creation of bio-inspired materials with potential applications in tissue engineering .
Self-Assembly Studies
“Fmoc-Ser(Ac)-OH” could be used to study self-assembly mechanisms at a molecular level, contributing to our understanding of complex biological processes and material science .
Cryptic Thioester Synthesis
It might be involved in the synthesis of cryptic thioesters , which are used in native chemical ligation (NCL) processes for peptide and protein engineering .
作用機序
Target of Action
Fmoc-Ser(Ac)-OH, a derivative of the amino acid serine, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized, where it contributes to the formation of specific peptide sequences .
Mode of Action
The mode of action of Fmoc-Ser(Ac)-OH involves its incorporation into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group serves as a temporary protecting group for the amino group during peptide chain assembly .
Biochemical Pathways
The biochemical pathways involved in the action of Fmoc-Ser(Ac)-OH are primarily those related to peptide synthesis. The compound plays a key role in the formation of peptide bonds, contributing to the assembly of complex peptide structures .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its effective use in peptide synthesis .
Result of Action
The result of Fmoc-Ser(Ac)-OH’s action is the successful synthesis of the desired peptide chains. These peptides can then be used in various applications, from research to the production of therapeutic agents .
Action Environment
The action of Fmoc-Ser(Ac)-OH is influenced by various environmental factors. For instance, pH and buffer ions play a role in the self-assembly of Fmoc-Ser(Ac)-OH to gel formation . Additionally, physical and thermal stimuli can be used for solubilizing Fmoc-Ser(Ac)-OH above the critical concentration to induce gel formation .
特性
IUPAC Name |
(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIKRPBGCJRDB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427038 | |
| Record name | Fmoc-L-Ser(Ac) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(Ac)-OH | |
CAS RN |
171778-17-9 | |
| Record name | O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 778228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fmoc-L-Ser(Ac) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















